molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8

3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6569140
CAS No.: 1021212-09-8
M. Wt: 407.5 g/mol
InChI Key: AFUKECDPYKSQRT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with substituents at positions 3 and 8. The 3-position features a 2-phenoxyethyl group, while the 8-position is modified with a 2-phenylacetyl moiety.

Properties

IUPAC Name

3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKECDPYKSQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares key structural analogs based on substituents, synthesis, and biological activity:

Compound Name Substituents (Position 3) Substituents (Position 8) Key Properties/Activities References
3-(2-Phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 2-Phenoxyethyl 2-Phenylacetyl High lipophilicity; potential PHD inhibition (inferred from SAR)
8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl - 2-Ethoxyethyl Lower yield (24%); m.p. 282–284°C; elemental analysis validated
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Benzyl Used as intermediate in hydrogenolysis reactions; quant. yield in HCl form
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Methyl Phenyl Synthesized in 3 steps (high yield); no explicit biological data reported
8-(3-Chloro-5-(trifluoromethyl)pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - Chloro-trifluoromethylpyridinyl Halogenated substituent; potential enhanced binding to hydrophobic enzyme pockets
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Acetyl Smaller substituent; may improve solubility but reduce target affinity

Structure–Activity Relationship (SAR) Insights

Benzyl (CymitQuimica): Similar lipophilicity but lacks the acetyl oxygen, possibly reducing polar interactions . Chloro-trifluoromethylpyridinyl: Electron-withdrawing groups may enhance binding to metalloenzymes like PHD2, as observed in chelation-dependent inhibition .

Biological Activity: PHD Inhibition: Pyridine-based derivatives (e.g., 11–16 in ) show potent PHD2 inhibition via metal chelation, whereas thiophene/phenol analogs are inactive. The target’s phenylacetyl lacks chelating groups, suggesting alternative mechanisms . CNS Targets: MDL 100,907 (), a spirocyclic 5-HT2A antagonist, highlights the scaffold’s relevance in neuropharmacology. The target’s substituents may similarly modulate serotonin receptor affinity .

Physicochemical Properties

Property Target Compound 8-Benzyl Derivative 8-Acetyl Derivative
Molecular Formula C27H27N3O4 C16H17N3O2 C9H13N3O3
Molecular Weight ~457.5 g/mol 283.3 g/mol 211.2 g/mol
Lipophilicity (Predicted logP) High (phenyl groups) Moderate Low (acetyl group)
Solubility Likely low (hydrophobic) Low Higher than benzyl derivatives

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